molecular formula C14H16N3NaO4S B13450013 Metazachlor Ethane Sulfonic Acid Sodium Salt

Metazachlor Ethane Sulfonic Acid Sodium Salt

Cat. No.: B13450013
M. Wt: 345.35 g/mol
InChI Key: PCVFIVBODVWPQX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Metazachlor Ethane Sulfonic Acid Sodium Salt ( 1231710-68-1) is a major environmental metabolite of the herbicide metazachlor, formed in soil, water, and plant systems . With a molecular formula of C14H16N3NaO4S and a molecular weight of 345.35 g/mol, this compound is a critical analytical standard for researchers studying the environmental fate and behavior of chloroacetamide herbicides . Its primary research value lies in tracking the mobility and persistence of metazachlor in the environment. As a polar and highly water-soluble transformation product, it is classified as very mobile in soil, with a low soil adsorption coefficient (Koc) of approximately 8.8 mL/g, making it a potential groundwater contaminant . In environmental studies, this compound is used to investigate leaching potential, assess water quality, and evaluate the long-term efficiency of pesticide mitigation strategies in agricultural and retention pond systems . Metazachlor ESA is persistent in the environment, with laboratory studies indicating a typical soil degradation half-life (DT₅₀) of over 120 days . This product is intended for research applications only, including environmental monitoring, method development in analytical chemistry, and ecotoxicological studies, and is not for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H16N3NaO4S

Molecular Weight

345.35 g/mol

IUPAC Name

sodium;2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonate

InChI

InChI=1S/C14H17N3O4S.Na/c1-11-5-3-6-12(2)14(11)17(10-16-8-4-7-15-16)13(18)9-22(19,20)21;/h3-8H,9-10H2,1-2H3,(H,19,20,21);/q;+1/p-1

InChI Key

PCVFIVBODVWPQX-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Metazachlor Ethane Sulfonic Acid Sodium Salt undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include glutathione, which replaces the chlorine atom in metazachlor . The major products formed from these reactions are ethanesulfonic acid and oxanillic acid .

Scientific Research Applications

Metazachlor Ethane Sulfonic Acid Sodium Salt is a chemical compound with the molecular formula C₁₄H₁₆N₃NaO₄S . It is a derivative of metazachlor, belonging to the chloroacetanilide herbicides class, and appears as a white to off-white solid. Primarily used in agricultural applications, this compound acts as a herbicide. Note that this item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Mechanism of Action:
this compound exhibits selective herbicidal activity by targeting biochemical pathways in plants, specifically those involved in fatty acid synthesis and cell division. Absorbed through plant roots and foliage, it causes physiological disturbances that lead to weed death while being less harmful to crops.

Applications:

  • Herbicide in Agriculture: this compound is utilized as a herbicide in agricultural practices for crops like corn and soybeans. It effectively controls various grass and broadleaf weeds.
  • Environmental Impact Studies: Studies on this compound have shown that it can influence soil microbial communities and affect the degradation rates of organic matter. Its application may lead to shifts in microbial populations, potentially impacting soil health and nutrient cycling.
  • Research Purposes: This compound is intended for research purposes.

Comparison with Other Herbicides:
this compound shares similarities with other herbicides, particularly those within the chloroacetanilide class.

Compound NameChemical FormulaMechanism of ActionUnique Features
MetolachlorC₁₄H₁₉ClN₂O₂Inhibits fatty acid synthesisBroad-spectrum activity
AcetochlorC₁₂H₁₈ClN₃O₂Disrupts cell divisionEffective against specific weed types
Dimethenamid-PC₁₂H₁₅ClN₂OInhibits root developmentEnhanced soil persistence

This compound is distinguished by its specific selectivity towards certain weed species while being less harmful to desired crops. Its unique sulfonic acid structure contributes to its solubility and effectiveness in various environmental conditions.

Environmental Concerns:
The transformation of metazachlor leads to more mobile and persistent molecules, resulting in higher detection frequencies and concentrations in water bodies . Metazachlor sulfonic acid has been detected in drainage and stream samples . It can occur a year or more after the application of the parent compound . Shallow groundwater and private drinking water wells are vulnerable to leaching compounds of metazachlor, with maximum concentrations of 0.7 μg L −1 in drinking water and 20 μg L −1 in shallow groundwater .

Comparison with Similar Compounds

Key Findings :

  • Water Solubility : All ESA sodium salts exhibit extreme solubility (>1,000 mg/L), facilitating environmental mobility .
  • Persistence : Metolachlor ESA Sodium Salt has the longest half-life (up to 240 days), while Metazachlor ESA persists moderately (60–180 days) .
  • Structural Variation : Substituents on the aromatic ring (e.g., chloro, methyl, methoxy groups) influence logKOW and degradation rates .

Environmental Impact and Detection

  • Occurrence in Water: Metazachlor ESA and Metolachlor ESA are the most frequently detected metabolites in European surface waters, with concentrations exceeding 10 µg/L in agricultural regions . Acetochlor ESA is prevalent in North America due to widespread acetochlor use .
  • Toxicity : Metazachlor ESA Sodium Salt reduces microbial biomass and enzymatic activity (e.g., dehydrogenase, catalase) in soil at concentrations >1 µg/g, more acutely than Acetochlor ESA . Metolachlor ESA shows negligible acute toxicity to aquatic invertebrates but chronic effects at >50 µg/L .

Degradation Pathways

  • Metazachlor ESA : Forms via oxidative cleavage of the ethoxymethyl side chain in metazachlor. Unlike oxanilic acid (OA) derivatives, ESA metabolites resist further breakdown due to stable sulfonic acid groups .
  • Comparison with OA Metabolites : Metazachlor OA degrades faster (half-life ~30 days) than ESA under similar conditions, as OA’s amide group is more susceptible to hydrolysis .

Regulatory and Analytical Considerations

  • Detection Methods : LC-MS/MS is standard for quantifying ESA metabolites at ng/L levels . Passive samplers (e.g., AttractSPE™) are effective for monitoring Metazachlor ESA in water .

Biological Activity

Metazachlor Ethane Sulfonic Acid Sodium Salt (MESAS) is a significant herbicide metabolite derived from the application of metazachlor, a widely used pre-emergence herbicide in agriculture. This article explores the biological activity of MESAS, focusing on its effects on various organisms, environmental implications, and degradation pathways.

Chemical Structure :
this compound is characterized by its sulfonic acid functional group, which enhances its solubility in water, facilitating its movement through soil and water systems.

Degradation Pathways :
The degradation of metazachlor in the environment leads to the formation of MESAS and other metabolites such as metazachlor oxanilic acid (OA). The half-life of metazachlor in soil ranges from 5 to 30 days, depending on environmental conditions, which influences the persistence of its metabolites like MESAS in aquatic environments .

Effects on Aquatic Organisms

Research indicates that MESAS exhibits notable toxicity to non-target aquatic organisms. A study involving the crayfish Procambarus virginalis revealed that exposure to environmentally relevant concentrations of metazachlor and its metabolites resulted in:

  • Reduced Growth : Significant growth inhibition was observed at concentrations as low as 0.0115 µmol/l for metazachlor and 0.0117 µmol/l for MESAS .
  • Mortality Rates : Cumulative mortality rates reached up to 67.5% in exposed groups compared to 9.5% in controls, indicating high lethality associated with these compounds .
  • Morphological Anomalies : Early life stages exhibited delayed ontogeny and morphological anomalies, further demonstrating the detrimental effects of these compounds on aquatic life .

Effects on Soil Microbial Communities

The application of metazachlor has been shown to alter soil microbial communities significantly. In a study assessing microbial responses to herbicide application:

  • Biomass Reduction : There was a noted decrease in microbial biomass and enzymatic activity following metazachlor application, attributed to the toxicity of MESAS .
  • Microbial Growth : Specific strains capable of degrading metazachlor were isolated, highlighting potential bioremediation pathways that could mitigate the impact of this herbicide in agricultural settings .

Case Study 1: Aquatic Toxicity Assessment

A controlled laboratory experiment assessed the impact of MESAS on crayfish populations. The study found that:

  • Growth Inhibition : Crayfish exposed to varying concentrations of MESAS showed significant reductions in weight compared to control groups.
  • Antioxidant Activity Alterations : The antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) exhibited reduced activity in exposed groups, suggesting oxidative stress induced by MESAS .
Concentration (µmol/l)Cumulative Mortality (%)Weight Reduction (%)
Control9.50
0.011542.56.03
0.011750.08.75
0.080567.526.65

Case Study 2: Soil Microbial Response

In an agricultural setting, researchers evaluated the effects of metazachlor application on soil health:

  • Microbial Biomass Measurement : Post-application assessments indicated a significant decline in total microbial biomass.
  • Enzymatic Activity Changes : Enzymes involved in carbon and nitrogen cycling were adversely affected, indicating potential long-term impacts on soil fertility and health .

Q & A

Q. Which analytical techniques are suitable for quantifying MESAS in environmental matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate MESAS from aqueous samples. Adjust pH to 3–4 to enhance sulfonic acid retention .
  • Quantification : Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Optimize transitions for m/z 351.39 ([M–H]⁻) and confirm using isotope dilution with deuterated analogs . Validate method accuracy (recovery: 85–115%) and precision (RSD <15%) per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported environmental persistence data for MESAS?

  • Controlled Degradation Studies : Compare hydrolysis rates under varying pH (4–9), temperature (10–30°C), and UV exposure using batch reactors. Monitor degradation products (e.g., oxanilic acids) via LC-HRMS to identify dominant pathways .
  • Data Harmonization : Normalize field data to account for site-specific variables (e.g., organic carbon content, microbial activity) using multivariate regression models. Cross-validate findings with laboratory microcosm studies to isolate confounding factors .

Q. What experimental designs effectively evaluate interactions between MESAS and co-contaminants in agricultural runoff?

  • Mixture Toxicity Assays : Conduct factorial experiments combining MESAS with common herbicides (e.g., metolachlor) at environmentally relevant ratios. Assess synergistic/antagonistic effects on non-target organisms (e.g., Daphnia magna) using standardized OECD toxicity tests .
  • Analytical Challenges : Employ non-target screening via quadrupole-time-of-flight (QTOF) MS to detect transformation products. Use molecular networking to map degradation pathways in complex matrices .

Q. How can researchers optimize protocols for detecting trace-level MESAS in drinking water treatment systems?

  • Bank Filtration Simulations : Use column studies packed with aquifer materials to replicate field conditions. Monitor breakthrough curves for MESAS and its metabolites (e.g., oxanilic acid) under varying hydraulic retention times .
  • Limit of Detection (LOD) Improvement : Implement pre-concentration techniques (e.g., freeze-drying) coupled with large-volume injection (LVI) LC-MS/MS. Calibrate against matrix-matched standards to mitigate ion suppression .

Methodological Considerations

Q. What strategies validate the purity of synthesized MESAS batches?

  • Multi-Technique Approach : Combine nuclear magnetic resonance (¹H/¹³C NMR) for structural confirmation, ion chromatography (IC) for sulfate impurity quantification, and thermogravimetric analysis (TGA) to assess hygroscopicity .
  • Reference Standards : Cross-check against commercially available analogs (e.g., Propachlor ESA sodium salt, CAS 947601-88-9) for method consistency .

Q. How should researchers design studies to assess the phytotoxicity of MESAS transformation products?

  • Controlled Metabolite Generation : Use advanced oxidation processes (e.g., UV/H₂O₂) to simulate environmental degradation. Characterize products via HRMS and quantify yields .
  • Plant Bioassays : Expose model crops (e.g., Arabidopsis thaliana) to gradient concentrations of metabolites. Measure growth inhibition, chlorophyll content, and oxidative stress biomarkers (e.g., malondialdehyde) .

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